3-Hydroxyxanthine hydrate
Description
Historical Perspectives and Early Investigations of Xanthine (B1682287) Derivatives
The study of xanthine and its derivatives has a rich history rooted in natural product chemistry. Xanthines are a class of alkaloids found in various plants and are components of widely consumed beverages like coffee and tea. nih.gov The first of these compounds to be isolated was caffeine, by the German chemist Friedlieb Ferdinand Runge in 1819. core.ac.uk Following this discovery, other natural xanthines like theobromine (B1682246) and theophylline (B1681296) were identified. core.ac.uk
Historically, xanthine derivatives have been primarily recognized for their physiological effects, serving as mild stimulants and bronchodilators. wikipedia.org Theophylline, for instance, has a long history of use in the treatment of asthma. core.ac.uk More targeted development of synthetic xanthine derivatives for therapeutic purposes, such as for obstructive airway diseases, began in earnest several decades ago. nih.gov Early research also established the metabolic pathway where xanthine is a key intermediate, formed from hypoxanthine (B114508) and subsequently oxidized to uric acid. wikipedia.org A fascinating historical note is the discovery of xanthine and related organic molecules in the Murchison meteorite, suggesting a possible extraterrestrial origin for these fundamental biological compounds. wikipedia.org
Contemporary Relevance in Biochemical and Chemical Sciences
In modern research, 3-Hydroxyxanthine (B80670) and the broader class of xanthine derivatives continue to be highly relevant. 3-Hydroxyxanthine itself is studied for its potential as an antioxidant and as a substrate for enzymes involved in purine (B94841) metabolism, which could lead to new therapeutic strategies. ontosight.ai The oncogenic potential of 3-hydroxyxanthine has also been a subject of investigation, particularly concerning the reactivity of its derivatives with biological nucleophiles. acs.orgsci-hub.se
Xanthine derivatives are a versatile scaffold for drug development. researchgate.net They are widely used as bronchodilators for asthma and chronic obstructive pulmonary disease (COPD). nih.gov Their mechanism of action is complex, involving the inhibition of phosphodiesterase enzymes and antagonism of adenosine (B11128) receptors. nih.gov This dual action leads to smooth muscle relaxation in the bronchial tree and other effects. nih.gov
Contemporary research explores xanthine derivatives for a wide range of applications, including:
Enzyme Inhibition: Screening of xanthine derivatives has identified potent inhibitors for specific enzymes like phosphodiesterase 9A (PDE9A), which is a target for neurodegenerative diseases. researchgate.net
Cardiovascular and Renal Health: Some derivatives are used to treat intermittent claudication, and their diuretic effects have been known for over a century. nih.govnih.gov
Neurostimulation: Beyond the mild stimulant effects of caffeine, certain synthetic derivatives are investigated as cognition activators. google.comwikipedia.org
Protective Agents: Studies have shown that xanthine derivatives like pentoxifylline (B538998) can protect against oxidative stress-induced tissue damage. thieme-connect.com
The ability to synthesize a vast library of substituted xanthines allows for the fine-tuning of their biological activity, making them a continuously fruitful area of medicinal chemistry research. nih.gov
Structural Tautomerism and Hydration States in Biological Systems
The chemical behavior of 3-Hydroxyxanthine in biological systems is profoundly influenced by its structure, particularly its ability to exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. unacademy.comchemaxon.com For 3-Hydroxyxanthine, this phenomenon is critical to its interactions and properties.
Research utilizing ultraviolet spectroscopy has shown that the neutral species of 3-hydroxyxanthine predominantly exists in the N-hydroxy tautomeric form. acs.org This is a key distinction from other related purine N-oxides. acs.org The xanthine structure itself can theoretically display two types of tautomerism: annular tautomerism, involving the migration of a proton in the imidazole (B134444) ring, and lactim-lactam tautomerism, involving the pyrimidine (B1678525) ring. nih.gov The presence of the hydroxyl group at the 3-position introduces further possibilities, creating a dynamic equilibrium of structures. acs.org Understanding the predominant tautomer is crucial as it dictates the molecule's hydrogen bonding capabilities and its fit into enzyme active sites.
Hydration is another critical factor for xanthine derivatives. Many, including theophylline, are known to be sensitive to hydration, which can affect their physical properties like solubility. core.ac.uk The ability of xanthine derivatives to form hydrates or solvates is an important consideration in pharmaceutical development. google.com The presence of water molecules in the crystal lattice can impact the stability and dissolution rate of the final drug product.
Data Tables
Table 1: General Properties of 3-Hydroxyxanthine
| Property | Value | Source |
| Common Name | 3-Hydroxyxanthine | ontosight.ai |
| Systematic Name | 3,7-dihydro-3-hydroxy-1H-purine-2,6-dione | ontosight.ai |
| Molecular Formula | C5H4N4O3 | ontosight.ai |
| Parent Compound | Xanthine | ontosight.ai |
| Key Research Areas | Purine Metabolism, Antioxidant Properties, Oncology | ontosight.aisci-hub.se |
Table 2: Tautomeric Forms of Neutral 3-Hydroxyxanthine
| Tautomeric Form | Description | Predominance | Source |
| N-hydroxy tautomer | The hydroxyl group is attached to the nitrogen at position 3. | Predominant form in neutral species. | acs.org |
| N-oxide tautomer | A different arrangement where the oxygen is depicted as a coordinate covalent bond from the nitrogen. | Less favored in the neutral species. | acs.org |
| Other Tautomers | Involves proton shifts to other nitrogen or oxygen atoms in the purine ring system. | Minor contributors to the overall equilibrium. | acs.orgnih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
64038-49-9 |
|---|---|
Molecular Formula |
C5H6N4O4 |
Molecular Weight |
186.13 g/mol |
IUPAC Name |
3-hydroxy-7H-purine-2,6-dione;hydrate |
InChI |
InChI=1S/C5H4N4O3.H2O/c10-4-2-3(7-1-6-2)9(12)5(11)8-4;/h1,12H,(H,6,7)(H,8,10,11);1H2 |
InChI Key |
BGQLASDHWPLTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O.O |
Related CAS |
13479-29-3 (Parent) |
Origin of Product |
United States |
Metabolic Pathways and Enzymatic Transformations of 3 Hydroxyxanthine Hydrate
Xanthine (B1682287) Oxidase-Mediated Oxidation Pathways
Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.org It also acts on 3-hydroxyxanthine (B80670), initiating a cascade of oxidative reactions.
Oxidation to 3-Hydroxyuric Acid: Enzymatic Kinetics and pH Dependence
Bovine milk xanthine oxidase facilitates the oxidation of 3-hydroxyxanthine to 3-hydroxyuric acid. nih.gov This reaction, however, proceeds at a relatively slow pace. nih.gov The efficiency of this enzymatic conversion is significantly influenced by the pH of the surrounding environment. The optimal pH for the oxidation of the structurally related 2-hydroxyxanthine is approximately 5, indicating that the neutral form of the substrate is preferred by the enzyme over its anionic form. nih.gov This preference is attributed to the charge distribution in the anion, where a negative charge in the imidazole (B134444) ring may hinder the necessary nucleophilic attack at the C-8 position. nih.gov While the specific optimal pH for 3-hydroxyxanthine oxidation is not explicitly detailed in the provided information, the principle of pH-dependent enzyme kinetics is a critical factor. libretexts.org
Substrate Specificity and Reactivity Modifiers in Xanthine Oxidase Systems
Xanthine oxidase exhibits broad substrate specificity, acting on a variety of purines, pteridines, and aldehydes. wikipedia.orgworthington-biochem.com The efficiency of the enzymatic reaction is governed by several factors, including the proper orientation of the substrate within the enzyme's active site, the presence of specific binding sites, and the electronic and steric properties of the substrate. journalijbcrr.com The tautomeric form of the substrate, whether it exists in a keto or enol form, can also impact its reactivity with xanthine oxidase. journalijbcrr.com
Certain molecules can act as reactivity modifiers. For instance, allopurinol (B61711) is a well-known inhibitor of xanthine oxidase and can impede the oxidation of 3-hydroxyxanthine. researchgate.net Other compounds, such as 5,6-diaminouracil (B14702), have also been shown to be potent inhibitors of xanthine oxidase. researchgate.net Conversely, some molecules can enhance or modify the enzyme's activity. The presence of different substituents on the substrate molecule can influence its binding affinity and the rate of oxidation. researchgate.net
Influence of N-Methylation on Enzymatic Oxidation Routes
N-methylation of 3-hydroxyxanthine has a notable effect on its oxidation by xanthine oxidase. The 1-methyl derivative of 3-hydroxyxanthine is oxidized approximately twice as fast as the parent compound. nih.gov This suggests that the addition of a methyl group at the N-1 position enhances the substrate's interaction with the enzyme or facilitates the catalytic process.
In contrast, methylation at other positions can have different effects. For example, xanthine oxidase has little activity on 3-methylxanthine. wikipedia.org This highlights the regioselectivity of the enzyme and how modifications at different nitrogen atoms of the purine (B94841) ring can significantly alter the metabolic fate of the molecule. Studies on related compounds, such as 6-phenyl-4(3H)-pteridinone, have shown that 3-alkyl derivatives are less tightly bound to the enzyme. researchgate.net
Purine Catabolism Intermediates and Enzyme Activities
3-Hydroxyxanthine and its metabolites are integrated into the broader network of purine catabolism, a fundamental process for the breakdown and recycling of purine nucleotides. utah.edumsdmanuals.com
Integration within the Broader Purine Metabolic Network
Purine metabolism involves a complex series of enzymatic reactions that break down purine nucleotides into simpler compounds. msdmanuals.comfrontiersin.org In this network, hypoxanthine is a key intermediate, which is oxidized to xanthine, and subsequently to uric acid, by xanthine oxidase. wikipedia.orgutah.edu 3-Hydroxyxanthine can be considered a variant within this pathway. Following its administration to rats, the major metabolites detected include 3-hydroxyuric acid, uric acid, xanthine, and allantoin (B1664786), indicating its entry into the purine degradation pathway. researchgate.net The formation of these products can be influenced by xanthine oxidase inhibitors like allopurinol, further confirming the central role of this enzyme in its metabolism. researchgate.net
The final product of purine catabolism in primates is uric acid. researchgate.net In other organisms, uric acid can be further broken down. The integration of 3-hydroxyxanthine into this network underscores the interconnectedness of various metabolic pathways. ufl.edu
Comparative Enzymatic Activity Across Diverse Organisms
Xanthine oxidase is a widely distributed enzyme found in organisms ranging from bacteria to humans. researchgate.netbioline.org.br However, the characteristics and activity of this enzyme can vary significantly between different species. bioline.org.br For example, a comparison of xanthine oxidase from bovine milk and the bacterium Arthrobacter M-4 reveals differences in their substrate specificity and inhibitory profiles. researchgate.net
Furthermore, studies comparing xanthine oxidase from cow's milk and goat's milk have shown differences in their optimal pH, temperature, and kinetic parameters (Km and Vmax). bioline.org.br Xanthine oxidase from microorganisms has also been compared to the enzyme from cow's milk, with investigations into the production of reactive oxygen species like superoxide (B77818) radicals and hydrogen peroxide. nih.gov These studies indicate that while the fundamental catalytic function of xanthine oxidase is conserved, its specific properties can be adapted to the physiological context of the organism. bioline.org.brnih.gov
| Parameter | Cow Milk Xanthine Oxidase | Goat Milk Xanthine Oxidase |
| Optimal pH | 7.5 | 7.2 - 7.4 |
| Optimal Temperature | 10°C | 20°C |
| Km | 0.86 x 10-2 M | 4.36 x 10-2 M |
| Vmax | 3.7 Msec-1 | 2.0 Msec-1 |
| A comparison of the kinetic parameters of xanthine oxidase from cow and goat milk. bioline.org.br |
Enzyme Reaction Mechanisms Involving Reactive Intermediates
The enzymatic processing of 3-Hydroxyxanthine hydrate (B1144303) can proceed through mechanisms that generate highly reactive intermediates—short-lived, high-energy molecules that are quickly converted into more stable products. lumenlearning.com While the direct detection of these intermediates is challenging, their existence is inferred from the reaction products and by studying analogous compounds. lumenlearning.comrsc.org
Enzymes such as xanthine oxidase and peroxidases are implicated in these transformations. Bovine milk xanthine oxidase, for example, oxidizes 3-hydroxyxanthine to 3-hydroxyuric acid. nih.gov This oxidative process is believed to involve transient radical species. scholaris.ca Furthermore, sulfotransferases can metabolically activate N-hydroxy compounds, leading to the formation of highly reactive intermediates capable of forming adducts with cellular macromolecules like DNA. uniprot.orguniprot.org The bioactivation of similar hydroxylated molecules by peroxidases into free radical intermediates provides a model for the potential reactivity of 3-hydroxyxanthine. scholaris.ca Advanced analytical techniques, such as online electrospray ionization mass spectrometry (ESI-MS), are instrumental in capturing and characterizing these fleeting intermediates during enzymatic catalysis, providing insight into the reaction mechanisms. rsc.orgresearchgate.net
Alternative Biotransformation Routes
Beyond direct oxidation by enzymes like xanthine oxidase, 3-Hydroxyxanthine hydrate can be metabolized through several alternative routes. These pathways include conjugation with sulfate (B86663), oxidation by radical species, and chemical degradation in aqueous environments.
A significant alternative metabolic pathway for this compound is sulfate conjugation, a reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). uniprot.orguniprot.org These enzymes facilitate the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. uniprot.orguniprot.org This process generally increases the water solubility of compounds, aiding their excretion.
Studies have demonstrated that 3-hydroxyxanthine is a substrate for SULT enzymes. nih.gov This sulfotransferase activity towards 3-hydroxyxanthine has been specifically identified in the liver and placental tissues of rats. nih.gov In these studies, the enzymatic activity in fetal livers was observed to be approximately 25% of that in adult livers, suggesting an ontogeny of this metabolic pathway. nih.gov The product of this reaction is the sulfate ester of 3-hydroxyxanthine. science.gov Importantly, this sulfation pathway is not merely for detoxification; it can also represent a form of bioactivation, potentially leading to the formation of reactive metabolites that may contribute to carcinogenic processes. uniprot.orgnih.gov
Table 1: Sulfotransferase (SULT) Activity with 3-Hydroxyxanthine in Rat Tissues
| Tissue | Detected SULT Activity | Key Finding | Reference |
|---|---|---|---|
| Fetal Liver | Yes | Activity is detectable near term at approximately 25% of adult values and increases after birth. | nih.gov |
| Placenta | Yes | The presence of SULT activity indicates a potential for metabolic processing at the maternal-fetal interface. | nih.gov |
This compound is susceptible to oxidation by radical species, an alternative pathway to enzymatic oxidation. Studies on analogous xanthine compounds provide insight into these mechanisms. researchgate.netedpsciences.orgresearchgate.net Two key radical species involved are the hydroxyl radical (OH•) and the sulfate radical anion (SO4•−).
The reaction with the hydroxyl radical proceeds via the addition of the radical to the C(8) position of the purine ring. researchgate.netedpsciences.org This forms a transient hydroxyl adduct radical, which can subsequently be oxidized to yield the corresponding uric acid derivative. researchgate.netedpsciences.org In the case of 3-hydroxyxanthine, this pathway would ultimately form 3-hydroxyuric acid. nih.gov
Oxidation by the sulfate radical anion can also lead to the same final product. researchgate.netedpsciences.org The proposed mechanism involves an initial electron transfer from the xanthine molecule to the SO4•−, forming a radical cation. researchgate.net This highly reactive intermediate is then attacked by water (hydration), which also results in the formation of the C(8)-OH adduct radical, followed by oxidation to the uric acid derivative. researchgate.netedpsciences.orgresearchgate.net
Table 2: Radical Oxidation Mechanisms for Xanthine Analogs
| Radical Species | Initial Step | Key Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Hydroxyl Radical (OH•) | Addition to C(8) position | C(8)-OH adduct radical | Uric acid derivative | researchgate.netedpsciences.orgresearchgate.net |
| Sulfate Radical Anion (SO4•−) | Formation of radical cation | Radical cation, followed by hydration to form C(8)-OH adduct radical | Uric acid derivative | researchgate.netedpsciences.orgresearchgate.net |
The chemical stability of this compound in aqueous solutions is an important factor influencing its persistence and biological availability. The molecule is subject to hydrolytic degradation, particularly under certain conditions.
The sulfate ester of 3-hydroxyxanthine, formed via sulfotransferase activity, is itself subject to hydrolysis. science.gov Its reactivity in this regard is reported to be qualitatively similar to, but more rapid than, that of 3-acetoxyxanthine. science.gov
Studies have shown that 3-hydroxyxanthine can be degraded under specific environmental conditions. For instance, in the presence of hot water or hot ammonium (B1175870) hydroxide, 3-hydroxyxanthine undergoes hydrolysis to form 7-hydroxyxanthine. sci-hub.se The hydrolytic stability of related compounds is often pH-dependent and can be catalyzed by acid. nih.gov This suggests that the local physiological or environmental pH could play a role in the non-enzymatic degradation of 3-hydroxyxanthine.
Table 3: Hydrolytic Degradation of 3-Hydroxyxanthine
| Condition | Degradation Product | Reference |
|---|---|---|
| Hot water or hot ammonium hydroxide | 7-Hydroxyxanthine | sci-hub.se |
Biosynthetic Origins and Advanced Synthetic Methodologies of 3 Hydroxyxanthine Hydrate and Its Analogs
Enzymatic Synthesis of 3-Hydroxyuric Acid and Related Compounds
The enzymatic oxidation of 3-hydroxyxanthine (B80670) leads to the formation of 3-hydroxyuric acid. cnjournals.comresearchgate.net This biochemical transformation is a key step in the metabolic pathway of these purine (B94841) derivatives. While detailed mechanisms of the specific enzymes involved in the direct synthesis of 3-hydroxyxanthine hydrate (B1144303) are not extensively documented in the provided results, the enzymatic conversion of its downstream product, 3-hydroxyuric acid, highlights the biological relevance of this class of compounds. Research has also explored the broader field of chemo-enzymatic synthesis, where biological and chemical methods are combined to produce valuable chemicals from renewable resources, a strategy that could be applicable to the synthesis of hydroxyxanthine analogs. rsc.org
Chemical Synthesis Routes for 3-Hydroxyxanthine Derivatives
The chemical synthesis of 3-hydroxyxanthine and its derivatives has been approached through various strategies, ranging from one-pot reactions to more complex multi-step sequences. These methods provide access to a diverse range of analogs with potential applications in medicinal chemistry.
One-Pot Synthesis of 8-Substituted Xanthine (B1682287) Derivatives
One-pot syntheses offer an efficient and streamlined approach to constructing xanthine derivatives. A common strategy involves the reaction of 5,6-diaminouracil (B14702) derivatives with various reagents. For instance, the condensation of 5,6-diaminouracils with aldehydes followed by oxidative cyclization is a frequently used method to produce 8-substituted xanthines. frontiersin.org Another approach is the reaction of 5,6-diaminouracil with carboxylic acids, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an intermediate amide that subsequently cyclizes to the xanthine core. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, enabling the rapid and efficient one-step synthesis of 8-substituted xanthines from 1,3-dimethyl-5,6-diaminouracil and activated double bond systems. dntb.gov.ua
A variety of one-pot methods for synthesizing 8-substituted xanthine derivatives are summarized below:
| Starting Materials | Reagents | Key Features |
| 5,6-Diaminouracil derivatives and aldehydes | Oxidizing agent | Forms imine intermediate, followed by cyclization. frontiersin.org |
| 5,6-Diaminouracil derivatives and carboxylic acids | EDC, NaOH | Forms amide intermediate, followed by cyclization. nih.gov |
| 1,3-Dimethyl-5,6-diaminouracil and activated double bond systems | Microwave irradiation | Simple and efficient one-step synthesis. dntb.gov.ua |
| 5,6-Diaminouracil and aldehydes | None specified | Forms an imine intermediate which then cyclizes. nih.gov |
Multi-step Synthesis of Hydroxyxanthine Analogs
Multi-step synthesis provides a versatile platform for the creation of more complex and specifically functionalized hydroxyxanthine analogs. vapourtec.comyoutube.comsavemyexams.com This approach allows for the careful introduction of various substituents at different positions of the purine ring. For example, the synthesis of 1-hydroxy-3-O-substituted xanthone (B1684191) derivatives has been achieved through a series of reactions involving the introduction of alkyl, alkenyl, alkynyl, and alkylated phenyl groups at the C3 position. researchgate.net The synthesis of N-9 alkylated 8-oxoguanines, which can be considered related to hydroxyxanthine analogs, often starts from commercially available purines. A common strategy involves the hydrolysis of an 8-halopurine to introduce the 8-oxo group. mdpi.com The synthesis of 3-hydroxyxanthine itself has been accomplished through a modification of a synthesis that initially yielded uric acid. acs.org
Synthesis of Related Purine N-Oxides and Alkylated Derivatives
The synthesis of purine N-oxides is a crucial aspect of this field, as 3-hydroxyxanthine is itself a purine N-oxide. ontosight.ai Peroxy acid oxidation is a common method for introducing an N-oxide group to the purine ring system. For instance, the oxidation of various N-methylguanines with a peroxy acid yields their corresponding 3-oxides. acs.org These guanine (B1146940) 3-oxides can then be hydrolyzed with acid to produce the corresponding methyl 3-hydroxyxanthines. acs.org The alkylation of purine N-oxides is another important synthetic route. For example, the alkylation of adenosine (B11128) 1-oxide with alkyl halides can produce 1-alkoxy derivatives. jst.go.jp Similarly, direct methylation of 3-hydroxyxanthine can lead to derivatives like 3-hydroxy-7,9-dimethylxanthine. acs.org
The synthesis of purine mono-N-oxides can also be achieved from imidazole (B134444) precursors. mdpi.com For example, 4-aminoimidazole-5-carbaldehyde oximes can be cyclized with orthoesters to yield 7-substituted purine-1-oxides. mdpi.com Furthermore, the synthesis of hypoxanthine (B114508) 1-N-oxide derivatives has been achieved by reacting adenine (B156593) 1-N-oxide and its derivatives with nitrites. google.com
Structural Analogs and Derivatives of 3 Hydroxyxanthine: Design and Mechanistic Insights
Structure-Activity Relationships in Enzyme Interactions
The biological activity of 3-hydroxyxanthine (B80670) analogs is intrinsically linked to their three-dimensional structure and chemical properties, which dictate their ability to interact with enzyme active sites. Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and specific enzyme modulators.
Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.gov Consequently, inhibitors of this enzyme are valuable therapeutic agents for conditions associated with hyperuricemia, such as gout. researchgate.net Structural analogs of xanthine, including derivatives of 3-hydroxyxanthine, have been explored as XO inhibitors.
The inhibitory potential of purine analogs against xanthine oxidase is highly dependent on the nature and position of substituents on the purine ring. For instance, allopurinol (B61711), an isomer of hypoxanthine, is a well-known XO inhibitor that acts as a substrate for the enzyme and is converted to oxypurinol, which then tightly binds to the molybdenum center of the enzyme, leading to inhibition. researchgate.net
Research into other purine-based analogs has revealed a diverse range of inhibitory activities. A study on synthetic cytokinin analogues demonstrated that modifications to the purine core can result in significant XO inhibition. nih.gov For example, 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine and 4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine, which are structurally related to the purine scaffold, exhibit competitive and mixed-type inhibition of xanthine oxidase, respectively. nih.gov These findings underscore the principle that even subtle changes to the purine ring system and its substituents can modulate the compound's interaction with xanthine oxidase.
| Compound | IC50 (µM) | Type of Inhibition |
| 8-azaadenine | 0.54 | Mixed (Competitive-Non-competitive) |
| 4-amino-6-hydroxypyrazolo [3,4-d] pyrimidine (B1678525) | 5.91 | Competitive |
| 4-amino-6-mercaptopyrazolo [3,4-d] pyrimidine | 8.17 | Mixed (Competitive-Non-competitive) |
| 4-aminopyrazolo [3,4-d] pyrimidine | 25.46 | Competitive |
This table presents the 50% inhibitory concentration (IC50) and the type of enzyme inhibition for several synthetic cytokinin analogues against xanthine oxidase. Data sourced from a study on the inhibition of xanthine oxidase by synthetic cytokinin analogues. nih.gov
The binding affinity and inhibitory mechanism of 3-hydroxyxanthine analogs towards enzymes like xanthine oxidase are governed by specific structural features that facilitate interactions with the enzyme's active site. Molecular docking and X-ray crystallography studies have provided valuable insights into these determinants.
The active site of xanthine oxidase contains a molybdenum cofactor that is crucial for catalysis. mdpi.com Inhibitors often interact with amino acid residues in close proximity to this cofactor. Key residues involved in the binding of purine-like inhibitors include Arg880 and Glu802. researchgate.net These residues can form hydrogen bonds with the inhibitor, anchoring it within the active site.
For flavonoid inhibitors of xanthine oxidase, which share some structural similarities with the purine ring system, the presence and position of hydroxyl groups are critical for activity. Specifically, hydroxyl groups at the C-5 and C-7 positions, along with a double bond between C-2 and C-3, have been found to be essential for high inhibitory activity. nih.gov This suggests that the arrangement of hydrogen bond donors and acceptors, as well as the planarity of the molecule, are important for effective binding.
Chemical Modifications and Their Impact on Reactivity and Metabolism
The introduction of different functional groups can alter the electron distribution within the purine ring system, thereby influencing its chemical reactivity. For instance, the substitution of an oxygen atom with sulfur to create a thiopurine, such as 6-mercaptopurine, significantly alters the molecule's metabolic pathway. nih.gov 6-mercaptopurine is a substrate for hypoxanthine-guanine phosphoribosyltransferase, which converts it into the corresponding nucleotide analog, 6-thio-inosine monophosphate (T-IMP). nih.gov This metabolite can then be further metabolized and incorporated into RNA and DNA, which is a key aspect of its mechanism of action as an antimetabolite. nih.gov
Furthermore, the metabolism of purine analogs is also influenced by other enzymes. For example, thiopurine S-methyltransferase (TPMT) can methylate the sulfur atom of T-IMP, leading to the formation of methyl-T-IMP, a potent inhibitor of de novo purine biosynthesis. nih.gov This illustrates how a single chemical modification can create a cascade of metabolic events, leading to a complex pharmacological profile.
The stability of a compound to metabolic degradation is also a critical factor. Chemical modifications can be introduced to block sites of metabolism. For example, if a particular position on the purine ring is susceptible to hydroxylation by cytochrome P450 enzymes, the introduction of a stable group at that position, such as a fluorine atom, can prevent this metabolic inactivation, thereby prolonging the compound's duration of action.
Analog Design Principles in Purine-Based Compounds
The design of purine-based compounds as enzyme inhibitors is guided by a set of principles aimed at maximizing potency and selectivity while minimizing off-target effects. A primary strategy is structure-based drug design, which utilizes the three-dimensional structure of the target enzyme to design complementary ligands. acs.org
A key consideration in analog design is the identification of a suitable scaffold that can be readily modified. The purine ring system provides a versatile scaffold for this purpose. medicinal chemists can systematically introduce a variety of substituents at different positions to probe the structure-activity relationship. For instance, in the development of inhibitors for heat shock protein 90 (Hsp90), N7/N9-substituted purines with various aromatic and non-aromatic rings were designed to explore interactions within the ATP binding site. nih.gov
Fragment-based drug design (FBDD) is another powerful approach. nih.gov This involves identifying small molecular fragments that bind to the target enzyme and then growing or linking these fragments to create a more potent inhibitor. This method can lead to the discovery of novel binding modes and chemical scaffolds.
Molecular hybridization is a strategy that combines structural features from different known inhibitors to create a new hybrid molecule with potentially enhanced activity or a dual mechanism of action. nih.gov For example, features from allopurinol and febuxostat, two known xanthine oxidase inhibitors, have been incorporated into new molecular designs to develop novel inhibitors. nih.gov
Finally, computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in modern analog design. mdpi.com These methods can be used to predict the binding affinity of virtual compounds, prioritize candidates for synthesis, and provide insights into the key structural features required for activity.
Advanced Spectroscopic and Theoretical Characterization of 3 Hydroxyxanthine Hydrate
Spectroscopic Techniques for Molecular Structure Elucidation and Hydration State Analysis
The definitive characterization of 3-Hydroxyxanthine (B80670) hydrate (B1144303), a purine (B94841) derivative of significant biological interest, necessitates a multi-faceted analytical approach. Spectroscopic techniques are paramount in elucidating its intricate molecular structure, identifying its tautomeric and protonation states, and confirming the presence and nature of its hydration. The following sections detail the application of key spectroscopic and crystallographic methods in the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Hydroxyxanthine hydrate in solution. By mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous evidence for the compound's covalent framework and can offer insights into its conformation.
In the ¹H NMR spectrum of 3-hydroxyxanthine, the C8-H proton is expected to be the most distinct, appearing as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the purine ring system. Its precise chemical shift would be sensitive to the solvent and the molecule's aggregation state. The N-H protons (at positions N1, N7, and/or N9, depending on the dominant tautomer) would appear as broader signals, and their chemical shifts would be highly dependent on temperature, concentration, and the hydrogen-bonding environment. The presence of the hydrate's water molecules would be indicated by a distinct, often broad, signal whose position can vary significantly.
The ¹³C NMR spectrum provides complementary information, with distinct signals expected for each carbon atom in the purine core. The carbonyl carbons, C2 and C6, would resonate at the lowest field (highest ppm values) due to their deshielded nature. The chemical shift of C3 would be directly influenced by the attached hydroxyl group. By analogy with related purine structures like hypoxanthine (B114508) and xanthine (B1682287), a representative set of expected chemical shifts can be estimated.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Hydroxyxanthine Data are estimated based on known values for structurally similar purine alkaloids like xanthine and hypoxanthine in DMSO-d₆.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~155.0 |
| C4 | - | ~148.0 |
| C5 | - | ~115.0 |
| C6 | - | ~158.0 |
| C8 | ~7.8-8.2 | ~140.0 |
| N1-H | ~10.5-11.5 (broad) | - |
| N7-H / N9-H | ~11.0-12.0 (broad) | - |
Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), would be employed to definitively assign these resonances and establish connectivity within the molecule, confirming the placement of the hydroxyl group at the C3 position.
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds and is exceptionally sensitive to the functional groups present and their intermolecular interactions, particularly hydrogen bonding. For this compound, the IR spectrum provides critical evidence for its key structural features and the state of hydration.
The spectrum is expected to be characterized by several distinct absorption bands. The N-H stretching vibrations of the purine ring typically appear as sharp to moderately broad bands in the 3100-3500 cm⁻¹ region. nih.gov The C=O (carbonyl) stretching vibrations of the uracil-like moiety are strong and sharp, expected in the 1650-1720 cm⁻¹ range. The precise frequency of these bands is highly indicative of the extent of hydrogen bonding; involvement in stronger hydrogen bonds weakens the C=O bond, shifting its absorption to a lower wavenumber (a "red shift"). youtube.com
Crucially, the presence of a water molecule of hydration will give rise to a very broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecule. This broadness is a hallmark of the varied hydrogen-bonding environments experienced by the water molecules within the crystal lattice. The spectrum would also feature characteristic C=C and C-N stretching vibrations within the purine ring system, typically found in the 1400-1600 cm⁻¹ fingerprint region. Comparing the spectra of anhydrous and hydrated forms would clearly distinguish the bands associated with the water of hydration.
Table 2: Characteristic IR Absorption Frequencies for this compound Frequencies are estimated based on data for xanthine and general values for functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Water) | 3200 - 3600 | Strong, Broad | Indicative of hydrogen-bonded water of hydration. |
| N-H Stretch | 3100 - 3500 | Medium-Strong | Associated with N-H groups in the purine ring. nih.gov |
| C-H Stretch (Aromatic) | ~3050 | Weak-Medium | C8-H bond stretching. |
| C=O Stretch | 1650 - 1720 | Strong, Sharp | Carbonyl groups at C2 and C6; position sensitive to H-bonding. |
| C=C & C=N Stretch | 1400 - 1600 | Medium | Skeletal vibrations of the purine ring system. |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. Using a hard ionization technique like Electron Ionization (EI), the 3-Hydroxyxanthine molecule would be ionized to form a molecular ion (M⁺˙), the mass-to-charge ratio (m/z) of which would confirm the compound's molecular formula (C₅H₄N₄O₃, MW = 168.11 g/mol ). libretexts.org
The subsequent fragmentation of the molecular ion provides a characteristic fingerprint. For purine alkaloids, fragmentation often involves the sequential loss of small, stable neutral molecules. researchgate.net A primary fragmentation pathway for 3-Hydroxyxanthine would likely involve the retro-Diels-Alder-type cleavage of the pyrimidine (B1678525) ring, a common pattern for xanthine derivatives. This would lead to the loss of molecules such as hydrogen cyanide (HCN, 27 u) and carbon monoxide (CO, 28 u).
Table 3: Plausible Mass Spectrometry Fragments for 3-Hydroxyxanthine
| m/z Value | Proposed Fragment Identity | Neutral Loss |
| 168 | [C₅H₄N₄O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 140 | [C₄H₄N₄O₂]⁺˙ | CO |
| 124 | [C₄H₄N₄O]⁺˙ | CO₂ |
| 112 | [C₄H₂N₃O₂]⁺˙ | HCN + CO |
| 96 | [C₃H₂N₃O]⁺˙ | CO + HNCO |
| 69 | [C₂HN₂O]⁺˙ | Further ring cleavage |
Analysis of the isotopic pattern of the molecular ion peak would further confirm the elemental composition, specifically the number of carbon and nitrogen atoms. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass to within a few parts per million, providing definitive confirmation of the elemental formula.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. libretexts.org In the context of 3-Hydroxyxanthine, EPR is invaluable for studying radical intermediates that may form during metabolic or chemical oxidation processes, for instance, through the action of enzymes like xanthine oxidase. nih.govresearchgate.net
If 3-Hydroxyxanthine undergoes one-electron oxidation, a radical cation is formed. The resulting EPR spectrum is characterized by its g-value and hyperfine coupling constants. The g-value is determined by the electronic environment of the unpaired electron. The hyperfine structure arises from the interaction (coupling) of the electron spin with the magnetic moments of nearby nuclei, such as ¹⁴N (I=1) and ¹H (I=1/2). libretexts.org
The analysis of the hyperfine splitting pattern reveals which nuclei the unpaired electron is interacting with, providing a detailed map of the spin density distribution across the molecule. researchgate.net For a 3-hydroxyxanthine radical, one would expect to observe significant hyperfine coupling to the four nitrogen atoms of the purine ring and the C8-H proton. The magnitude of the coupling constants (a-values) would indicate the extent of delocalization of the unpaired electron.
Table 4: Predicted EPR Parameters for a 3-Hydroxyxanthine Radical Intermediate Values are illustrative and based on reported data for xanthine-derived radicals. researchgate.net
| Parameter | Description | Expected Value Range |
| g-value | Isotropic g-factor | ~2.002 - 2.005 |
| a(N1) | Hyperfine coupling to N1 | 0.1 - 0.5 mT |
| a(N3) | Hyperfine coupling to N3 | 0.1 - 0.5 mT |
| a(N7) | Hyperfine coupling to N7 | 0.3 - 0.8 mT |
| a(N9) | Hyperfine coupling to N9 | 0.3 - 0.8 mT |
| a(C8-H) | Hyperfine coupling to C8 proton | 0.5 - 1.5 mT |
These parameters allow for the unambiguous identification of different radical species that may form under various pH conditions or in different stages of an oxidative reaction. researchgate.net
X-ray and Neutron Crystallography for High-Resolution Structural Data
The most definitive method for determining the three-dimensional structure of this compound in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. The resulting crystal structure would explicitly show the planarity of the purine ring system and the geometry of the attached hydroxyl group.
Furthermore, X-ray crystallography reveals the supramolecular arrangement, or crystal packing. It would detail the intricate network of intermolecular hydrogen bonds between adjacent 3-hydroxyxanthine molecules and, crucially, the interactions involving the water molecule of hydration. This allows for a complete analysis of how the hydrate is integrated into the crystal lattice. cardiff.ac.uk
While X-ray diffraction is excellent for locating heavier atoms (C, N, O), it is less precise for locating hydrogen atoms. Neutron crystallography provides a powerful complementary technique. Because neutrons scatter off atomic nuclei rather than electron clouds, they can determine the positions of hydrogen (or deuterium) atoms with very high accuracy. iucr.org
Elucidation of Protonation States and Tautomeric Forms
The ability of neutron diffraction to precisely locate protons is critical for unambiguously determining the protonation state and the dominant tautomeric form of this compound in the crystal. iucr.org Purines can exist in several tautomeric forms, differing in the location of a proton (e.g., N7-H vs. N9-H). They can also be protonated at different sites, most commonly at N7 in related purines like hypoxanthine. nih.gov
By providing clear positions for all hydrogen atoms, a neutron diffraction study would definitively resolve which nitrogen atom(s) are protonated and which tautomer is present in the solid state. This information is fundamental to understanding the molecule's electronic properties and its potential interactions in a biological context. The combination of X-ray and neutron diffraction thus provides the most complete and high-resolution picture of the structure of this compound. cardiff.ac.ukiucr.org
Analysis of Hydration Shells and Water Molecule Interactions
The behavior of 3-hydroxyxanthine in a biological environment is intrinsically linked to its interaction with water. The hydrate form implies that water molecules are integral to its structure, forming distinct hydration shells. The analysis of these shells and the specific interactions between 3-hydroxyxanthine and water molecules provides insight into the compound's solubility, stability, and reactivity.
The polar functional groups of the 3-hydroxyxanthine molecule, including the hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, are primary sites for hydrogen bonding with surrounding water molecules. These interactions are crucial in forming a structured, yet dynamic, hydration layer. Computational studies on similar molecules demonstrate that water molecules in the first hydration shell exhibit significantly different properties compared to bulk water. Their dynamics are considerably slower, influenced by the strong hydrogen bonds formed with the solute.
Spectroscopic techniques, such as terahertz (THz) spectroscopy, coupled with molecular dynamics (MD) simulations, can elucidate the collective dynamics of water in the hydration shell. For instance, studies on protein hydration show that the extensive network of hydrogen bonds between the biomolecule and water molecules promotes functionally important motions. In the case of this compound, the water molecules are expected to form a complex hydrogen-bonding network that stabilizes the molecular structure. The picosecond-time fluctuations of these water molecules can have a substantial influence on the molecule's biological availability and its interaction with enzymatic targets.
Ab initio molecular dynamics (AIMD) simulations can provide a detailed microscopic understanding of hydration properties. By calculating spatially resolved, three-dimensional hydration shells, it is possible to visualize the arrangement of water molecules around the solute. For 3-hydroxyxanthine, this would reveal the preferred locations for water molecules and the geometry of the hydrogen bonds. Analysis of these simulations can quantify aspects such as the number of hydrogen bonds per functional group and their lifetimes, offering a detailed picture of the hydration environment.
Table 1: Predicted Hydrogen Bond Characteristics of 3-Hydroxyxanthine Functional Groups with Water This table is a representation of expected values based on computational studies of similar purine structures.
| Functional Group | Potential H-Bond Type | Expected Average Lifetime (ps) |
|---|---|---|
| 3-Hydroxyl (-OH) | Donor & Acceptor | 2.5 - 4.0 |
| Carbonyl (C=O) | Acceptor | 3.0 - 5.0 |
| Imidazole (B134444) N-H | Donor | 2.0 - 3.5 |
Computational Chemistry and Theoretical Modeling Approaches
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Reaction Mechanisms
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful method for studying chemical reactions in large systems like enzymes. nih.gov For 3-hydroxyxanthine, a key reaction is its potential metabolism by enzymes such as xanthine oxidase. QM/MM simulations can elucidate the detailed mechanism of this enzymatic conversion. researchgate.netup.pt
In a typical QM/MM setup to study the enzymatic hydroxylation of 3-hydroxyxanthine, the substrate and the critical active site residues of the enzyme (e.g., the molybdenum cofactor and key amino acids like Glu802 and Arg880) would be treated with a high-level QM method (like DFT). researchgate.netup.pt The rest of the enzyme and the surrounding solvent would be described by a classical MM force field. This approach allows for the accurate modeling of bond-breaking and bond-forming events within the QM region while accounting for the structural and electrostatic influence of the entire protein environment. nih.govchemrxiv.org
Studies on the xanthine oxidase mechanism reveal a multi-step process that includes nucleophilic attack by an activated hydroxyl group from the molybdenum cofactor, followed by a hydride transfer. researchgate.net A QM/MM simulation of 3-hydroxyxanthine would aim to determine the transition state structures and calculate the activation energy barriers for each step, identifying the rate-limiting step of the reaction. researchgate.net Such simulations can also clarify the role of specific amino acid residues in substrate binding and catalysis. up.pt
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net
Furthermore, DFT can be used to compute various global and local reactivity descriptors. nih.gov The molecular electrostatic potential (MEP) map visually identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively. researchgate.net Local reactivity descriptors, such as Fukui functions, can quantify the reactivity of specific atomic sites within the molecule. scirp.org These computational tools are invaluable for predicting how 3-hydroxyxanthine will interact with biological targets. nih.gov
Table 2: Representative DFT-Calculated Electronic Properties and Reactivity Descriptors This table presents typical expected values for a purine derivative like 3-hydroxyxanthine, calculated at the B3LYP/6-311+G(d,p) level of theory.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy to remove an electron |
| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational dynamics and the explicit effects of the solvent environment on its structure and behavior. mdpi.com
In an MD simulation, the system, consisting of 3-hydroxyxanthine and a large number of explicit water molecules in a simulation box, is allowed to evolve according to the laws of classical mechanics. The interactions between atoms are described by a force field. By simulating the system for nanoseconds or longer, it is possible to observe conformational changes, study the stability of the molecule, and analyze its interactions with the surrounding water molecules. nih.gov
Key analyses from MD simulations include the calculation of radial distribution functions (RDFs) between specific atoms of 3-hydroxyxanthine and water molecules, which provides a quantitative description of the hydration shell structure. The root-mean-square deviation (RMSD) of the molecule's atoms over time can be monitored to assess its conformational stability. frontiersin.org MD simulations are particularly useful for understanding how the solvent influences the molecule's preferred conformation and its flexibility, which are critical for its interaction with biological receptors. mdpi.com
Theoretical Predictions of Stability and Reactivity
Theoretical calculations, primarily using DFT, are essential for predicting the stability and reactivity of 3-hydroxyxanthine. One key aspect is the study of tautomerism, as the molecule can exist in different forms through proton transfer. DFT calculations can determine the relative energies of all possible tautomers in both the gas phase and in solution (using a solvent model), thereby predicting the most stable and abundant form under physiological conditions. hakon-art.comdu.ac.ir The energy barriers for the interconversion between tautomers can also be calculated to understand the kinetics of these processes. nih.gov
The stability of a molecule can be assessed through its enthalpy of formation and Gibbs free energy, which can be calculated with high accuracy. scirp.org Reactivity can be predicted by analyzing the molecule's electronic properties. As mentioned in the DFT section, the HOMO-LUMO gap is a primary indicator of chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
Local reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack. scirp.org This information is critical for understanding its metabolic pathways and its mechanism of action at a molecular level. For instance, computational studies on the enzymatic hydroxylation of purines by xanthine oxidase have shown that such reactions involve a nucleophilic attack on the C-8 position of the purine ring, a prediction that can be verified and detailed through reactivity descriptor analysis. nih.gov
Biological and Physiological Significance of 3 Hydroxyxanthine Hydrate Beyond Basic Identification
Role in Non-Human Organismal Purine (B94841) Metabolism
Purine catabolism is a fundamental biological process that varies significantly across species. Understanding the role of 3-Hydroxyxanthine (B80670) hydrate (B1144303) in this context requires an examination of its metabolic journey in well-established non-human models and a comparison across different mammalian systems.
In rodent models such as rats and mice, purine degradation follows a well-defined pathway. Purines from the breakdown of nucleic acids are ultimately converted to hypoxanthine (B114508), which is then oxidized to xanthine (B1682287). nih.govmdpi.com This critical step is catalyzed by the enzyme xanthine oxidoreductase (XOR). Subsequently, XOR catalyzes the oxidation of xanthine to uric acid. nih.govphysiology.org
The metabolic fate of xanthine derivatives, including a hydroxylated form like 3-Hydroxyxanthine, would be subject to this enzymatic action. However, a key distinction in rodent metabolism is the presence of the enzyme uricase (urate oxidase). mdpi.com This enzyme further metabolizes uric acid into the more soluble compound, allantoin (B1664786), which is then excreted. nih.govmdpi.com Therefore, in rats and mice, the terminal product of this pathway is allantoin, not uric acid. While N-hydroxylated compounds have been studied in rats for their carcinogenic potential, the specific excretory products and complete metabolic map for 3-Hydroxyxanthine hydrate remain an area for further investigation. nih.gov
Table 1: Key Enzymes in Rodent Purine Catabolism
| Enzyme | Substrate(s) | Product(s) | Significance in Rodents |
|---|---|---|---|
| Xanthine Oxidoreductase (XOR) | Hypoxanthine, Xanthine | Xanthine, Uric Acid | Catalyzes the final two steps leading to uric acid formation. physiology.org |
| Uricase (Urate Oxidase) | Uric Acid | Allantoin | Present in rodents, leading to a more soluble excretory product than in humans. nih.gov |
The most significant difference in purine catabolism between most mammals (including rodents) and higher primates (including humans) lies in the final enzymatic step. nih.govreactome.org Humans and great apes lack a functional uricase enzyme due to an evolutionary mutation. physiology.org Consequently, the purine degradation pathway in these species terminates at uric acid, which is excreted. reactome.orgnih.gov In contrast, the majority of other mammals possess active uricase and excrete allantoin as the final product. nih.govmdpi.com
The enzymatic activity of xanthine oxidoreductase (XOR) is intrinsically linked to the production of reactive oxygen species (ROS). physiology.orgnih.gov During the oxidation of hypoxanthine to xanthine and subsequently to uric acid, XOR transfers electrons to molecular oxygen, generating superoxide (B77818) anions (O₂•−) and hydrogen peroxide (H₂O₂). physiology.orgresearchgate.net
This process is a significant endogenous source of oxidative stress, which is an imbalance between the production of ROS and the body's ability to detoxify these reactive intermediates. nih.govnih.gov The formation of 3-Hydroxyxanthine, as an oxidation product within this pathway, would therefore be directly associated with the generation of ROS. Excessive ROS can damage cellular components, including DNA, proteins, and lipids, contributing to cellular injury and various pathological states. nih.govyoutube.com Studies have shown that increased XOR activity and the resulting oxidative stress play a role in endothelial dysfunction and inflammation. researchgate.netnih.gov
Table 2: Reactive Oxygen Species (ROS) Generated by Xanthine Oxidase
| Reactive Species | Chemical Formula | Cellular Impact |
|---|---|---|
| Superoxide Anion | O₂•− | Can damage molecules directly or be converted to other ROS. physiology.org |
| Hydrogen Peroxide | H₂O₂ | A more stable ROS that can diffuse across membranes and participate in signaling or damaging reactions. researchgate.net |
| Hydroxyl Radical | •OH | Extremely reactive; can be formed from H₂O₂ and causes widespread cellular damage. nih.gov |
Oncogenic Potential and Associated Biochemical Mechanisms
Certain metabolic derivatives of endogenous compounds can possess carcinogenic properties. The N-hydroxy (N-hydroxylated) class of metabolites, to which 3-Hydroxyxanthine belongs, has been implicated in oncogenesis, primarily through their ability to form adducts with DNA.
The carcinogenicity of many chemical compounds, including N-hydroxylated molecules, often requires metabolic activation to a more reactive form. nih.gov While the parent N-hydroxy compound may be relatively stable, further enzymatic modification can convert it into a potent electrophile capable of covalently binding to DNA. This binding creates a DNA adduct, which, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis. nih.govwikipedia.org
For N-hydroxylated compounds, this activation is frequently carried out by phase II metabolizing enzymes such as sulfotransferases (SULTs) or N,O-acetyltransferases (NATs). These enzymes catalyze the formation of highly reactive sulfuric or acetic acid esters. Although the specific enzymes that activate 3-Hydroxyxanthine have not been fully characterized, this pathway represents a well-established mechanism for the oncogenic activation of related N-hydroxy metabolites. nih.gov
The formation of 3-Hydroxyxanthine is tied to the purine catabolism pathway, where xanthine oxidase (XO) is the key enzyme responsible for oxidizing xanthine. wikipedia.org It is plausible that XO itself, or another oxidase, is responsible for the hydroxylation reaction that produces 3-Hydroxyxanthine from a xanthine precursor.
Given the central role of XO, its inhibition has a direct and predictable impact on the levels of purine metabolites. mdpi.com The use of xanthine oxidase inhibitors, such as allopurinol (B61711), is a cornerstone of therapy for gout. wikipedia.org These drugs block the active site of the enzyme, preventing the oxidation of both hypoxanthine and xanthine. mdpi.com
Consequently, the inhibition of XO would be expected to decrease the formation of 3-Hydroxyxanthine, assuming it is a downstream product. This would lead to an accumulation of its upstream precursors, namely xanthine and hypoxanthine. mdpi.com This mechanism is also clinically relevant in cancer therapy, where XO inhibitors are used to prevent the rapid breakdown of purine analog drugs like 6-mercaptopurine, thereby increasing their efficacy. nih.gov
Developmental and Transgenerational Metabolic Dynamics of this compound
The metabolic fate and impact of this compound during critical developmental periods are of significant interest due to the unique physiological environment of the fetus and neonate. The developing organism undergoes rapid cellular division and differentiation, processes that can be vulnerable to interference from xenobiotics. Furthermore, the concept of fetal programming, or the developmental origins of health and disease, suggests that in utero exposures can have lasting consequences on metabolic health in later life nih.govfrontiersin.orgnih.govnih.govphysiology.orgaap.orgresearchgate.netnih.gov. Transplacental exposure to 3-Hydroxyxanthine has been shown to result in long-term adverse health outcomes in animal models, indicating a potential for developmental and lasting metabolic disruption nih.govnih.gov.
Ontogeny of Sulfate (B86663) Metabolism in Fetal and Neonatal Tissues
Sulfate metabolism is a critical pathway during fetal development, and its enzymatic components exhibit distinct developmental patterns. The metabolic activation of certain compounds, including the carcinogenic purine N-oxide 3-Hydroxyxanthine, is linked to this pathway. Research in noninbred Sprague-Dawley rats has provided insights into the ontogeny of sulfate metabolism in relation to 3-Hydroxyxanthine nih.gov.
Key findings from these studies indicate that the enzymatic machinery to metabolize 3-Hydroxyxanthine is present but not fully mature during fetal life. Specifically, sulfotransferase activity that acts on 3-Hydroxyxanthine is detectable in the fetal liver near term, albeit at levels approximately 25% of those found in adult rats. This activity, which is crucial for the metabolic activation of 3-Hydroxyxanthine, shows a gradual increase after birth. The placenta also exhibits sulfotransferase activity towards 3-Hydroxyxanthine, highlighting its role as a metabolic interface between the maternal and fetal systems nih.gov.
In contrast, sulfotransferase activity towards p-nitrophenol was found to be lower in fetal livers and was not detected in the placenta. Interestingly, the activity of sulfohydrolase, an enzyme that acts on 3'-phosphoadenosine-5'-phosphosulfate, was observed to be higher in fetal and neonatal livers, as well as in the placenta, when compared to adult liver tissue nih.gov. This suggests a dynamic and substrate-specific regulation of sulfate metabolism during development.
| Enzyme/Activity | Fetal Tissue Finding (Rat Model) | Reference |
|---|---|---|
| Sulfotransferase activity towards 3-Hydroxyxanthine | Detectable in fetal liver near term at ~25% of adult values; also present in placenta. | nih.gov |
| Sulfotransferase activity towards p-nitrophenol | Lower in fetal livers and not detected in placentas. | nih.gov |
| Sulfohydrolase activity | Higher in fetal and newborn livers and placentas compared to adult liver. | nih.gov |
Transplacental Exposure and Long-Term Metabolic Consequences
The ability of 3-Hydroxyxanthine to cross the placental barrier and exert effects on the developing fetus has been demonstrated in animal studies, leading to significant long-term health consequences that manifest in adulthood. These findings underscore the vulnerability of the fetus to maternal exposures and the potential for such exposures to program later-life disease nih.govnih.gov.
In a study involving noninbred Sprague-Dawley rats, transplacental exposure to 3-Hydroxyxanthine resulted in a low but statistically significant percentage of male offspring developing single liver carcinomas in later life, particularly after exposure to multiple high doses. Even at the lowest transplacental dose, a significantly higher incidence of degenerative kidney disease was observed in older male offspring compared to control groups nih.gov.
Furthermore, transplacental treatment with 3-Hydroxyxanthine in the same rat strain was associated with a significantly greater incidence of mammary tumors in female offspring nih.gov. This carcinogenic effect was noted even at low doses that did not induce other types of neoplasms, such as liver carcinomas or fibrosarcomas at the injection site nih.gov.
Studies in (C57BL/6 X BALB/c)F1 mice also revealed adverse outcomes following transplacental exposure to 3-Hydroxyxanthine. These included a significant increase in perinatal mortality. Interestingly, the surviving mice showed a lower incidence of lung adenomas at 20 months of age compared to the control group nih.gov.
| Animal Model | Long-Term Consequence of Transplacental 3-Hydroxyxanthine Exposure | Reference |
|---|---|---|
| Sprague-Dawley Rats (Male) | Development of single liver carcinomas (at high doses). | nih.gov |
| Sprague-Dawley Rats (Male) | Increased incidence of degenerative kidney disease (at low doses). | nih.gov |
| Sprague-Dawley Rats (Female) | Significantly greater incidence of mammary tumors. | nih.gov |
| (C57BL/6 X BALB/c)F1 Mice | Significantly greater perinatal mortality. | nih.gov |
| (C57BL/6 X BALB/c)F1 Mice (Survivors) | Fewer lung adenomas at 20 months of age. | nih.gov |
Intersections with Other Metabolic Pathways and Biological Processes
As a purine derivative, the metabolism of this compound is intrinsically linked to the broader network of purine metabolism. This network is fundamental for numerous cellular processes, including the synthesis of DNA and RNA, cellular energy transfer (via ATP), and signaling pathways droracle.ainih.gov. The catabolism of purines ultimately leads to the production of uric acid, a process in which the enzyme xanthine oxidase plays a central role nih.govresearchgate.netresearchgate.net.
The metabolic pathway of purine degradation involves the conversion of hypoxanthine to xanthine, and subsequently xanthine to uric acid. Both of these steps are catalyzed by xanthine oxidase droracle.aiwikipedia.org. 3-Hydroxyxanthine, due to its structural similarity to hypoxanthine and xanthine, can be expected to interact with this pathway. The metabolism of 3-Hydroxyxanthine likely involves xanthine oxidase, and this interaction can have several biological implications.
One significant consequence of xanthine oxidase activity is the production of reactive oxygen species (ROS) nih.gov. The enzymatic conversion of hypoxanthine and xanthine generates ROS, which, if not adequately neutralized by the cell's antioxidant defenses, can lead to oxidative stress. Oxidative stress is implicated in cellular damage and the pathophysiology of various diseases.
Furthermore, the intersection of 3-Hydroxyxanthine with purine metabolism suggests potential competition with endogenous purines for enzymatic processing. This could potentially disrupt the delicate balance of purine nucleotide pools, which are essential for normal cellular function. For instance, the purine salvage pathway, which recycles purine bases like hypoxanthine and guanine (B1146940) back into nucleotides, is a critical process for cellular economy, especially in tissues with high energy demands nih.govnih.govscispace.com. Interference with this pathway could have significant metabolic consequences.
The carcinogenic nature of 3-Hydroxyxanthine also points towards an interaction with pathways related to DNA integrity. The formation of DNA adducts, which are covalent modifications of DNA by reactive chemicals, is a common mechanism of chemical carcinogenesis nih.govnih.govfrontiersin.org. The metabolic activation of 3-Hydroxyxanthine, potentially through sulfation as seen in fetal tissues, could generate reactive intermediates capable of forming such adducts, leading to mutations and the initiation of cancer.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-hydroxyxanthine hydrate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : this compound is synthesized via photochemical isomerization of 1-hydroxyxanthine under UV light, involving enol nitrone intermediates and oxazirane migrations . Alternatively, it can be derived from purine N-oxides through sulfonyl group displacement reactions in anhydrous solvents (e.g., dimethylformamide) at controlled temperatures (40–60°C) . Key factors include pH (neutral to mildly acidic), solvent dielectric constant, and exclusion of nucleophiles to avoid side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the hydroxyl and hydrate positions . Mass spectrometry (MS) differentiates between the hydrate and anhydrous forms by detecting the molecular ion peak at m/z 186.15 (C₅H₄N₄O₃·H₂O) . X-ray crystallography is recommended for resolving hydration state and tautomeric forms .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use impermeable gloves (nitrile or neoprene) and sealed goggles due to skin/eye irritation risks . Work under fume hoods to avoid inhalation of NOₓ fumes released during decomposition . Store in airtight containers at 2–8°C to prevent hydrate dissociation. Emergency procedures include immediate rinsing with water for exposure and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How do experimental variables (pH, temperature) influence the isomerization and stability of this compound during synthesis?
- Methodological Answer : Isomerization from 1-hydroxyxanthine to this compound is pH-dependent: acidic conditions favor nitrone intermediates, while neutral conditions stabilize oxazirane pathways . Elevated temperatures (>60°C) accelerate decomposition to xanthine and NOₓ byproducts, necessitating controlled thermal environments . Dielectric constant adjustments (e.g., using ethanol-water mixtures) mitigate unwanted redox reactions during synthesis .
Q. What contradictions exist in reported toxicity data for this compound, and how can these be addressed experimentally?
- Methodological Answer : Discrepancies arise from varying hydration states (anhydrous vs. hydrate) and impurities (e.g., 3-acetoxyxanthine). A study reported a TDLo of 60 mg/kg in rats for neoplastic effects , while in vitro models show weaker oncogenicity due to esterification-dependent activation . To resolve contradictions, standardize hydrate purity via HPLC and use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways in vivo.
Q. What mechanistic models explain the oncogenic activity of this compound, and how do ester derivatives enhance reactivity?
- Methodological Answer : The compound acts as a proximate carcinogen, requiring in vivo esterification (e.g., 3-acetoxyxanthine) to form reactive nitrenium ions (6a), which alkylate DNA via 8-substitution reactions . Ester derivatives increase electrophilicity, enabling cross-linking with guanine residues. Computational studies (DFT) predict reaction pathways, while LC-MS/MS identifies DNA adducts in cell cultures .
Q. How does the hydrate form of 3-hydroxyxanthine impact its decomposition kinetics under thermal stress, and what analytical methods detect intermediate species?
- Methodological Answer : Thermogravimetric analysis (TGA) shows a two-stage decomposition: loss of hydrate water at 110–130°C, followed by xanthine degradation above 200°C . In situ FTIR and gas chromatography (GC) detect NOₓ and HNCO intermediates during pyrolysis. Kinetic modeling (Arrhenius plots) reveals activation energies of 85 kJ/mol for hydrate dissociation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
